Copper gluconate
Overview
Description
Synthesis Analysis
Copper gluconate is synthesized through a reaction involving gluconic acid and copper(II) carbonate. The exact process and conditions for optimal synthesis are often the subjects of specific studies in the field of chemistry.
Molecular Structure Analysis
The molecular structure of copper gluconate has been studied to understand its properties and reactivity. For instance, a study by Nikolaou et al. (2015) used copper gluconate as a precursor catalyst for photo-induced living radical polymerization of acrylates, highlighting its molecular interactions in this context (Nikolaou et al., 2015).
Chemical Reactions and Properties
Copper gluconate is known for its ability to participate in various chemical reactions. For example, it has been employed as a catalyst in polymerization processes, as demonstrated in the study by Nikolaou et al. (2015). Its reactivity with other compounds, especially in the presence of different catalysts or conditions, is a key area of investigation (Nikolaou et al., 2015).
Scientific Research Applications
1. Catalyst in Polymerization Processes
Copper gluconate has been utilized as a precursor catalyst in the photo-induced living radical polymerization of acrylates. This process leads to the formation of well-defined polymers with high end-group fidelity. The use of copper gluconate in this context demonstrates its potential in material science, particularly in creating polymers with specific properties (Nikolaou et al., 2015).
2. Terahertz Spectroscopy in Pharmaceutical Research
Copper gluconate has been investigated using terahertz (THz) time-domain spectroscopy, which revealed its distinct THz characteristic fingerprints. This indicates the potential of copper gluconate in pharmaceutical research and quality control, offering a novel method for the analysis of molecular structures (Li et al., 2015).
3. Antimicrobial Applications
Copper gluconate has shown promising results in antimicrobial applications. For instance, it has been used to introduce copper ions into a cellulosic matrix, which could offer alternatives in antimicrobial treatments. The copper-containing cellulose material demonstrates the potential for copper gluconate in creating antimicrobial surfaces or materials (Emam et al., 2012).
4. In Vitro Activity Against SARS-CoV-2
Research has shown that copper gluconate exhibits in vitro activity against SARS-CoV-2. This suggests its potential role in developing therapeutics for viral infections, highlighting the broader scope of copper gluconate's biomedical applications (Rodriguez et al., 2020).
5. Enhancing Anti-SARS-CoV-2 Activity of Disulfiram
The combination of copper gluconate with disulfiram has been found to enhance the anti-SARS-CoV-2 activity significantly. This finding opens up new avenues for copper gluconate in combination therapies for viral diseases (Xu et al., 2021).
6. Tissue Engineering Applications
Copper gluconate has been studied in the context of bone and cartilage tissue engineering. Its incorporation into biomaterials provides unique properties beneficial for tissue regeneration, suggesting a significant role in the development of advanced medical materials (Wang et al., 2021).
Future Directions
Copper gluconate supplementation could reduce SARS-CoV-2 infection in vitro . It is hoped that mechanisms by which high (or low) copper interferes with normal lipid homeostasis will be elucidated in future investigations . Another worthy area of future scientific pursuit relates to copper and neurodegenerative disorders .
properties
IUPAC Name |
copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUCCJIRFHNWBP-IYEMJOQQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CuO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035960 | |
Record name | Copper gluconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper gluconate | |
CAS RN |
527-09-3 | |
Record name | Bis(D-gluconato-κO1,κO2)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper gluconate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper gluconate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copper gluconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4035960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COPPER GLUCONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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